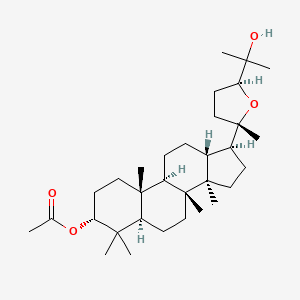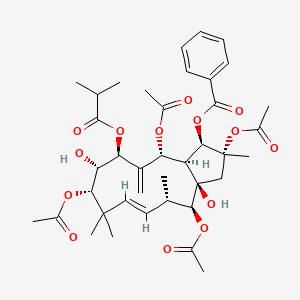
14beta-Benzoyloxy-2-deacetylbaccatin VI
説明
14beta-Benzoyloxy-2-deacetylbaccatin VI is a diterpenoid compound derived from the barks of the Taxus chinensis plant . It is a member of the taxoid family, which is known for its significant biological activities, particularly in the field of cancer research.
科学的研究の応用
14beta-Benzoyloxy-2-deacetylbaccatin VI has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex taxoid compounds.
Biology: Studied for its effects on cell growth and apoptosis.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in the development of new chemotherapeutic drugs.
Industry: Utilized in the production of high-value taxoid derivatives for pharmaceutical applications
生化学分析
Biochemical Properties
14beta-Benzoyloxy-2-deacetylbaccatin VI plays a crucial role in biochemical reactions, particularly in the inhibition of microtubule depolymerization. It interacts with tubulin, a protein that is a key component of the microtubule structure . By binding to tubulin, this compound stabilizes microtubules and prevents their disassembly, which is essential for cell division. This interaction is vital for its role in cancer treatment, as it disrupts the mitotic process in rapidly dividing cancer cells.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by stabilizing microtubules, which affects cell division and leads to cell cycle arrest at the G2/M phase . This compound also impacts cell signaling pathways, particularly those involved in apoptosis (programmed cell death). By inducing apoptosis, this compound can effectively reduce the proliferation of cancer cells. Additionally, it affects gene expression related to cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the beta-tubulin subunit of microtubules . This binding stabilizes the microtubule structure and prevents its depolymerization, which is crucial for maintaining cell shape, intracellular transport, and cell division. The compound’s ability to inhibit microtubule disassembly leads to the disruption of mitotic spindle formation, resulting in cell cycle arrest and apoptosis. Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, enhancing its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells. The stability and efficacy of the compound can be influenced by factors such as temperature, pH, and exposure to light.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including myelosuppression (suppression of bone marrow activity) and neurotoxicity. These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be excreted through the urine and feces. The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which are essential for its biotransformation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of the compound can also be influenced by factors such as tissue perfusion and the presence of efflux transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with microtubules to stabilize their structure. Additionally, this compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. These modifications can influence the compound’s localization and enhance its ability to disrupt microtubule dynamics and induce apoptosis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 14beta-Benzoyloxy-2-deacetylbaccatin VI involves multiple steps, starting from the extraction of natural precursors from the Taxus chinensis plant. The key steps include:
Oxidation and Reduction Reactions: These reactions are used to modify the functional groups on the precursor molecules.
Esterification: This step involves the formation of ester bonds, which are crucial for the final structure of the compound.
Purification: Techniques such as chromatography are used to purify the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the Taxus chinensis plant, followed by chemical synthesis to enhance yield and purity. The use of bioreactors and advanced purification techniques ensures the production of high-quality compounds suitable for research and pharmaceutical applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in chemical synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dichloromethane, ethyl acetate.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, which can be further studied for their biological activities .
作用機序
The mechanism of action of 14beta-Benzoyloxy-2-deacetylbaccatin VI involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By stabilizing microtubules, the compound inhibits cell division, leading to apoptosis in cancer cells. This mechanism is similar to that of other taxoid compounds, making it a valuable candidate for anti-cancer research .
類似化合物との比較
- 14beta-Benzoyloxybaccatin IV
- 14beta-Benzoyloxy-13-deacetylbaccatin IV
Comparison: 14beta-Benzoyloxy-2-deacetylbaccatin VI is unique due to its specific structural modifications, which enhance its biological activity and stability compared to other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for further chemical synthesis and research .
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,9,11,12,15-pentaacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O15/c1-17-26-28(49-20(4)40)31(50-21(5)41)35(9)24(47-18(2)38)15-25-36(16-46-25,52-22(6)42)29(35)30(43)37(45,34(26,7)8)32(27(17)48-19(3)39)51-33(44)23-13-11-10-12-14-23/h10-14,24-25,27-32,43,45H,15-16H2,1-9H3/t24-,25+,27+,28+,29-,30-,31-,32-,35+,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJVBWJAVYPFDJ-PRWXGGKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1OC(=O)C)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1OC(=O)C)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






